Chroman-3-ylmethanamine

5-HT1A Receptor Agonist Conformational Constraint Serotonin Transporter

Chroman-3-ylmethanamine (CAS 10185-46-3), also designated as 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine, is a bicyclic chromane scaffold functionalized with a primary aminomethyl substituent at the 3-position. This structural motif serves as a privileged pharmacophore in medicinal chemistry, distinguishing it from simpler benzylamine analogs by introducing conformational rigidity, a hydrogen bond-accepting oxygen heteroatom, and a defined stereogenic center.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 10185-46-3
Cat. No. B155210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-ylmethanamine
CAS10185-46-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)CN
InChIInChI=1S/C10H13NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5-7,11H2
InChIKeyCLWNCRSSFMSHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-ylmethanamine (CAS 10185-46-3): A Differentiated 3-Aminomethyl Chromane Scaffold for Central Nervous System and Adrenergic Drug Discovery Programs


Chroman-3-ylmethanamine (CAS 10185-46-3), also designated as 3,4-dihydro-2H-1-benzopyran-3-ylmethanamine, is a bicyclic chromane scaffold functionalized with a primary aminomethyl substituent at the 3-position [1]. This structural motif serves as a privileged pharmacophore in medicinal chemistry, distinguishing it from simpler benzylamine analogs by introducing conformational rigidity, a hydrogen bond-accepting oxygen heteroatom, and a defined stereogenic center [2]. It is utilized as a key intermediate in the synthesis of β-adrenergic receptor modulators and serotonergic ligands [3]. The compound's core structure has been exploited in the development of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity, as well as β-3 adrenoreceptor agonists for metabolic and urological applications [3][4].

Procurement Alert: Why Chroman-3-ylmethanamine Cannot Be Interchanged with Unconstrained Benzylamines or 4-Aminomethyl Chromane Isomers


Generic substitution of Chroman-3-ylmethanamine (CAS 10185-46-3) with unconstrained benzylamines or positional isomers is not supported by structure-activity relationship (SAR) data. The unique 3-aminomethyl substitution on the chromane ring introduces a well-defined stereocenter and imposes conformational constraints that are absent in achiral, flexible benzylamine derivatives [1]. Furthermore, the position of the aminomethyl group is critical; shifting the substituent to the 4-position or altering the ring saturation (chromene vs. chromane) has been shown to significantly alter receptor affinity and selectivity profiles [1]. For example, in the context of sigma-1 (σ1) receptor ligands, the saturated chromane core was found to exhibit distinct binding affinity and selectivity compared to its unsaturated chromene analog, underscoring the non-interchangeable nature of closely related in-class compounds [2]. The procurement of the precise 3-aminomethyl chromane isomer is therefore essential for reproducing or extending established pharmacological activities and for avoiding off-target effects introduced by alternative scaffolds.

Quantitative Differentiation Guide: Chroman-3-ylmethanamine (CAS 10185-46-3) SAR and Physicochemical Comparison Against Analogs


Conformational Rigidity and Stereochemical Differentiation: Chroman-3-ylmethanamine vs. Unconstrained Benzylamine in 5-HT1A Receptor Ligand Design

The chroman-3-ylmethanamine scaffold provides a critical stereocenter and conformational rigidity that is absent in flexible benzylamine derivatives. This constraint is essential for orienting the aminomethyl group for optimal interaction with the 5-HT1A receptor binding pocket. The parent 3-aminochroman class has yielded potent 5-HT1A ligands, whereas unconstrained benzylamine analogs often exhibit reduced affinity or altered selectivity profiles [1].

5-HT1A Receptor Agonist Conformational Constraint Serotonin Transporter

Receptor Subtype Selectivity: Chromane vs. Chromene Scaffolds in Sigma-1 (σ1) Receptor Affinity

In a comparative structure-activity relationship (SAR) study of aminoethyl-substituted analogs, the saturated chromane scaffold exhibited distinct pharmacological behavior compared to its unsaturated chromene counterpart. While the study focused on aminoethyl rather than aminomethyl substituents, it provides a direct class-level comparison of the core ring system. The analysis demonstrated that chromenes generally possess higher σ1 receptor affinity than the corresponding chromanes [1].

Sigma-1 Receptor Scaffold Hopping Structure-Activity Relationship

Functional Group Differentiation: Primary Amine vs. Tertiary Amine in Chroman-3-ylmethanamine Derivatives

Chroman-3-ylmethanamine is a primary amine, providing a versatile synthetic handle for diversification into a broad range of secondary and tertiary amines. This is a critical point of differentiation from pre-functionalized tertiary amine analogs. In SAR studies of σ1 receptor ligands, methylation of a secondary amine to afford a tertiary amine (e.g., compound 3n) resulted in a substantial increase in σ1 affinity and selectivity, demonstrating the profound impact of amine substitution on biological activity [1].

Functional Group Versatility Amine Alkylation Medicinal Chemistry

Synthetic Efficiency and Scalability: One-Step, Quantitative Synthesis of Chroman-3-ylmethanamine vs. Multi-Step Analogs

A key differentiator for Chroman-3-ylmethanamine is the existence of a high-yielding, one-step synthetic protocol. This stands in contrast to more complex chromane derivatives that require multi-step syntheses, which often involve protecting group strategies and result in lower overall yields [1]. The reported method uses adapted Vilsmeier conditions to produce the title compound in quantitative yield, and the product was thoroughly characterized by 1H, 2H, 13C-NMR, IR, and Raman spectroscopy [1].

Synthetic Route Efficiency Process Chemistry Cost-Effective Procurement

Strategic Procurement Scenarios for Chroman-3-ylmethanamine (CAS 10185-46-3) in CNS and Metabolic Disease R&D


Scenario 1: CNS Drug Discovery Programs Targeting 5-HT1A Receptors and Serotonin Transporter (SERT)

As established in Section 3 (Evidence Item 1), the chroman-3-ylmethanamine scaffold provides the critical conformational rigidity and stereochemistry for developing potent 5-HT1A receptor ligands. Procurement of this specific scaffold is justified for any CNS drug discovery program aiming to leverage the 3-aminochroman pharmacophore to achieve dual 5-HT1A/SERT affinity [1]. Its use as a versatile intermediate allows for the systematic exploration of structure-activity relationships (SAR) around this privileged structure, as detailed in the class of 3-aminochroman derivatives with demonstrated dual affinity [1].

Scenario 2: Metabolic Disease Programs Developing Beta-3 Adrenoreceptor Agonists

Chroman-3-ylmethanamine is a key intermediate in the synthesis of di-substituted aminomethyl chroman derivatives, a class of compounds patented as beta-3 adrenoreceptor agonists [2]. The selection of this specific chromane core is supported by patent literature, which highlights its utility in creating agonists for treating type 2 diabetes, obesity, and hypertriglyceridemia [2]. The ability to efficiently synthesize this core scaffold (Section 3, Evidence Item 4) is a crucial factor for the scale-up and development of new chemical entities (NCEs) in this therapeutic area.

Scenario 3: Exploratory Pharmacology on Sigma-1 (σ1) Receptors

For research teams investigating σ1 receptor pharmacology, Chroman-3-ylmethanamine offers a valuable starting point for scaffold hopping and SAR studies. As demonstrated in Section 3 (Evidence Item 2), the saturated chromane core exhibits a distinct pharmacological profile compared to its unsaturated chromene analog [3]. Procuring Chroman-3-ylmethanamine enables the exploration of this chemical space, providing a baseline for understanding how saturation and the 3-aminomethyl group influence σ1 receptor affinity and selectivity, which is critical for designing ligands with improved therapeutic windows [3].

Scenario 4: Large-Scale Synthesis of Advanced Intermediates

The high-yield, one-step synthesis protocol described in Section 3 (Evidence Item 4) makes Chroman-3-ylmethanamine an ideal choice for projects requiring significant quantities of material [4]. The quantitative yield and straightforward Vilsmeier conditions minimize the cost and complexity of production, distinguishing it from analogs that necessitate lower-yielding, multi-step routes. This efficiency supports its use in late-stage medicinal chemistry where larger amounts of a key intermediate are required for in vivo efficacy and toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chroman-3-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.